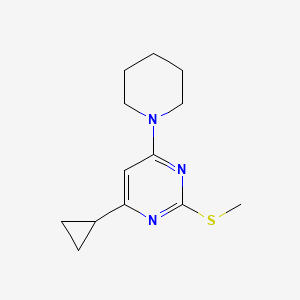
1-(9-cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide (also known as 3-Fluoropyrrolidine-3-carboxamide) is a heterocyclic compound belonging to the class of pyrrolidines. It is a cyclic amide with a cyclopropyl ring attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.
科学的研究の応用
3-Fluoropyrrolidine-3-carboxamide has been used in a variety of scientific research applications, including the following:
1. As a tool for studying the structure and function of enzymes, such as proteases, peptidases, and aminopeptidases.
2. As a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
3. As a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
4. As a potential inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of prostaglandins.
5. As a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
作用機序
The exact mechanism of action of 3-Fluoropyrrolidine-3-carboxamide is not yet fully understood. However, it is thought to work by binding to the active site of the target enzyme, thus preventing it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoropyrrolidine-3-carboxamide are not yet fully understood. However, it is thought to have potential applications in the treatment of various diseases, including depression, anxiety, and Parkinson’s disease.
実験室実験の利点と制限
The advantages of using 3-Fluoropyrrolidine-3-carboxamide in laboratory experiments include its relatively low cost and ease of synthesis. However, it is important to note that this compound is highly toxic and should be handled with care.
将来の方向性
Future research on 3-Fluoropyrrolidine-3-carboxamide could focus on the following areas:
1. Developing more efficient and cost-effective synthesis methods.
2. Investigating the biochemical and physiological effects of the compound in more detail.
3. Investigating the potential therapeutic applications of the compound.
4. Developing more specific inhibitors of enzymes such as MAO, AChE, COX, and FAAH.
5. Investigating the potential toxicity of the compound in humans.
6. Investigating the potential interactions of the compound with other drugs.
7. Investigating the potential use of the compound in drug delivery systems.
8. Investigating the potential use of the compound in the development of new drugs.
9. Investigating the potential use of the compound in the development of diagnostic tools.
10. Investigating the potential use of the compound in the development of biosensors.
合成法
3-Fluoropyrrolidine-3-carboxamide can be synthesized by a variety of methods, including the following:
1. The Williamson ether synthesis, which involves the reaction of a haloalkane and an alcohol in the presence of a base.
2. The Ullmann reaction, which involves the coupling of two haloarenes in the presence of copper.
3. The Stille reaction, which involves the coupling of a haloarene and an organostannane in the presence of an organometallic reagent.
4. The Suzuki-Miyaura reaction, which involves the coupling of two organoboron compounds in the presence of a palladium catalyst.
特性
IUPAC Name |
1-(9-cyclopropylpurin-6-yl)-3-fluoropyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6O/c14-13(12(15)21)3-4-19(5-13)10-9-11(17-6-16-10)20(7-18-9)8-1-2-8/h6-8H,1-5H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCXDVKUWOHXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCC(C4)(C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463483.png)
![5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6463486.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)
![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)
![2-[5-(cyclohex-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463517.png)
![3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6463522.png)

![3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione](/img/structure/B6463539.png)
![8-(2-cyclopropylpyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463546.png)
![5-fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6463548.png)
![2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6463549.png)